Cas no 471270-60-7 (6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine)
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-HYDROXYPROPYLAMINO)-6-(O-HYDROXYBENZYLAMINO)-9-ISOPROPYLPURINE
- 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine
- 2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol
- DTXSID70400018
- Cdk Inhibitor, p35
- AKOS027447915
- 2-{[2-(3-Hydroxy-propylamino)-9-isopropyl-9H-purin-6-ylamino]-methyl}-phenol
- BDBM50120508
- 2-(3-hydroxypropylamino)-6-(o -hydroxybenzylamino)-9-isopropylpurine
- HMS3229D11
- 471270-60-7
- HSCI1_000096
- 2-Hydroxybohemine
- CHEMBL419931
- 2-(((2-((3-Hydroxypropyl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)phenol
- SCHEMBL2169283
- BRD-K88988070-001-01-9
- 2-[({2-[(3-HYDROXYPROPYL)AMINO]-9-ISOPROPYLPURIN-6-YL}AMINO)METHYL]PHENOL
- DB-273047
-
- Inchi: 1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23)
- InChI Key: HFIXLXXNEZMSGH-UHFFFAOYSA-N
- SMILES: OCCCNC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC1C=CC=CC=1O
Computed Properties
- Exact Mass: 356.19600
- Monoisotopic Mass: 356.19607403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.35
- PSA: 108.12000
- LogP: 2.66520
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H809750-2mg |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine |
471270-60-7 | 2mg |
$114.00 | 2023-05-18 | ||
| TRC | H809750-5mg |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine |
471270-60-7 | 5mg |
$ 159.00 | 2023-09-07 | ||
| TRC | H809750-10mg |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine |
471270-60-7 | 10mg |
$295.00 | 2023-05-18 | ||
| TRC | H809750-25mg |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine |
471270-60-7 | 25mg |
$707.00 | 2023-05-18 | ||
| TRC | H809750-50mg |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine |
471270-60-7 | 50mg |
$1018.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205921-1 mg |
2-Hydroxybohemine, |
471270-60-7 | ≥95% | 1mg |
¥233.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205921-1mg |
2-Hydroxybohemine, |
471270-60-7 | ≥95% | 1mg |
¥233.00 | 2023-09-05 | |
| A2B Chem LLC | AD28474-5mg |
2-Hydroxybohemine |
471270-60-7 | 5mg |
$1144.00 | 2024-04-20 | ||
| A2B Chem LLC | AD28474-25mg |
2-Hydroxybohemine |
471270-60-7 | 25mg |
$2550.00 | 2024-04-20 |
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine
6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine: A Comprehensive Overview
The compound CAS No. 471270-60-7, also known as 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine, is a highly specialized purine derivative with significant potential in various fields of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug development. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.
Purines are a class of heterocyclic organic compounds that form the backbone of nucleic acids, such as DNA and RNA. The purine ring system consists of two fused nitrogen-containing rings, which provide a platform for various functional groups. In the case of 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine, the molecule is characterized by the presence of hydroxyl and amino groups attached to specific positions on the purine ring. These functional groups confer unique chemical and biological properties to the compound.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a building block for developing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl groups present in the molecule are particularly significant, as they can participate in hydrogen bonding, which is crucial for molecular recognition and interaction with biological targets.
The synthesis of 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the purine ring system, followed by selective substitution reactions to introduce the hydroxyl and amino groups at specific positions. The use of chiral catalysts has enabled researchers to achieve high enantioselectivity in certain steps, which is essential for producing optically pure compounds.
In terms of applications, this compound has shown promise in drug delivery systems. Its ability to form stable complexes with metal ions makes it a potential candidate for targeted drug delivery. Additionally, its hydrophilic nature allows it to enhance the solubility of poorly water-soluble drugs, which is a common challenge in pharmaceutical development.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine. Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including enzymes involved in inflammation and cancer progression. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The integration of experimental and computational approaches has been instrumental in understanding the pharmacokinetic properties of this compound. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profile using both in vitro and in vivo models. These studies have provided valuable information on its bioavailability and toxicity profile, which are critical factors for drug development.
In conclusion, CAS No. 471270-60-7, or 6-(2-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine, represents a significant advancement in purine chemistry. Its unique structure, coupled with recent research findings, positions it as a promising candidate for various applications in medicine and biotechnology. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative therapeutic solutions.
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